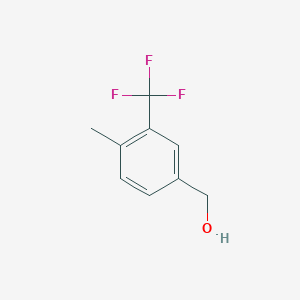

4-Methyl-3-(trifluoromethyl)benzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[4-methyl-3-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6-2-3-7(5-13)4-8(6)9(10,11)12/h2-4,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUCVMGJQLDSFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Methyl-3-(trifluoromethyl)benzyl alcohol chemical structure

<-1> ## An In-Depth Technical Guide to 4-Methyl-3-(trifluoromethyl)benzyl alcohol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic alcohol that has garnered significant interest within the fields of medicinal chemistry and materials science. Its structural distinction lies in the presence of both a methyl (-CH₃) and a trifluoromethyl (-CF₃) group on the benzene ring, attached to a benzyl alcohol moiety. The trifluoromethyl group, a well-known bioisostere for a methyl or ethyl group, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, structural elucidation, physicochemical properties, and applications of this versatile chemical intermediate.

Chemical Structure and Physicochemical Properties

The unique arrangement of the electron-donating methyl group and the strongly electron-withdrawing trifluoromethyl group on the aromatic ring imparts specific chemical and physical properties to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉F₃O | [1] |

| Molecular Weight | 190.16 g/mol | [1] |

| CAS Number | 261952-01-6 | [2][3] |

| Appearance | White to yellow crystal/powder or solid | |

| Purity | Typically ≥97% | [3] |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the reduction of its corresponding benzoic acid derivative, 4-methyl-3-(trifluoromethyl)benzoic acid.

Experimental Protocol: Reduction of 4-Methyl-3-(trifluoromethyl)benzoic acid

This protocol outlines a standard reduction procedure using a suitable reducing agent.

Materials:

-

4-Methyl-3-(trifluoromethyl)benzoic acid

-

Anhydrous tetrahydrofuran (THF)

-

Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 25% in toluene)

-

Methanol

-

2N Hydrochloric acid (HCl)

-

Toluene

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methyl-3-(trifluoromethyl)benzoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Slowly add the DIBAL-H solution dropwise via the dropping funnel, maintaining the temperature below 10°C. A typical molar ratio of DIBAL-H to the benzoic acid is approximately 5:1 to ensure complete reduction.[4]

-

Reaction Monitoring: After the addition is complete, the reaction mixture can be slowly warmed to room temperature or gently heated (e.g., to 50°C) and stirred for several hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Slowly and carefully add methanol dropwise to quench the excess DIBAL-H.

-

Workup: The quenched reaction mixture is then added dropwise to a stirred solution of 2N HCl. This step hydrolyzes the aluminum salts and ensures the product is in the organic phase. The mixture may be stirred at an elevated temperature (e.g., 50-60°C) for a short period to facilitate this process.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like toluene or ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. The crude this compound can be further purified by flash column chromatography on silica gel.

References

An In-depth Technical Guide to 4-(Trifluoromethyl)benzyl alcohol (CAS 349-95-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)benzyl alcohol, with the CAS registry number 349-95-1, is an aromatic primary alcohol distinguished by a trifluoromethyl group at the para position of the benzene ring. This structural feature imparts unique physicochemical properties that make it a valuable building block in various fields, particularly in pharmaceutical and agrochemical research and development.[1][2][3] The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the alcohol and the overall properties of molecules into which it is incorporated.[4] This guide provides a comprehensive technical overview of 4-(Trifluoromethyl)benzyl alcohol, including its properties, synthesis, applications, and safety considerations, to support its effective use in a laboratory and industrial setting.

Physicochemical Properties

4-(Trifluoromethyl)benzyl alcohol is typically a colorless to light yellow liquid or a low-melting solid at room temperature.[1][2] The trifluoromethyl group enhances its solubility in various organic solvents and influences its electronic characteristics.[1][4]

| Property | Value |

| Molecular Formula | C8H7F3O |

| Molecular Weight | 176.14 g/mol [1][5][6] |

| Melting Point | 18-20 °C[1][7] |

| Boiling Point | 78-80 °C at 4 mmHg[1][7] |

| Density | 1.286 g/mL at 25 °C[1][8] |

| Refractive Index | 1.459 (n20D)[1] |

| Flash Point | 100 °C (212 °F)[7] |

| Solubility | Soluble in water and various organic solvents.[2][8][9] |

Synthesis and Manufacturing

The synthesis of 4-(Trifluoromethyl)benzyl alcohol is well-documented in chemical literature and is typically achieved through the reduction of a corresponding benzaldehyde or benzoic acid derivative.[2]

Common Synthetic Routes:

-

Reduction of 4-(Trifluoromethyl)benzaldehyde: This is a prevalent method involving the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the aldehyde functional group to a primary alcohol.[2]

-

Reduction of 4-(Trifluoromethyl)benzoic acid: More potent reducing agents such as lithium aluminum hydride or diborane can be employed to reduce the carboxylic acid to the alcohol.[10] However, the use of these reagents on an industrial scale requires significant safety precautions.[10]

-

Grignard Reactions: Another approach involves the use of Grignard reagents with trifluoromethyl-substituted aromatic precursors.[2]

-

Formylation of Aryl Bromides: A process for preparing benzyl alcohols involves the formylation of aryl bromides to form benzaldehydes, which are then reduced using a formate.[10]

The choice of synthetic route often depends on the desired scale, purity requirements, and available starting materials.

Caption: Common synthetic pathways to 4-(Trifluoromethyl)benzyl alcohol.

Applications in Research and Drug Development

The presence of the trifluoromethyl group is a key feature that drives the utility of 4-(Trifluoromethyl)benzyl alcohol in various applications. This group can significantly enhance the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[3][4][11]

Key Application Areas:

-

Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals.[1][2] The trifluoromethyl moiety is often incorporated to improve a drug candidate's lipophilicity and binding affinity. The stability of the C-F bond also makes the resulting compounds more resistant to metabolic degradation.

-

Agrochemical Synthesis: Similar to its role in pharmaceuticals, it is used as a building block for modern pesticides and herbicides, where the trifluoromethyl group can enhance efficacy.[1][2][4]

-

Specialty Chemicals and Materials Science: This compound is employed in the production of specialty chemicals, polymers, and advanced coatings, where its properties can improve durability and resistance to environmental factors.[1][4]

-

Analytical Standard: In analytical chemistry, it can be used as a standard for instrument calibration and method validation.[1]

Caption: Major application areas of 4-(Trifluoromethyl)benzyl alcohol.

Reactivity and Chemical Transformations

The primary alcohol group of 4-(Trifluoromethyl)benzyl alcohol allows for a variety of chemical transformations, making it a versatile synthetic intermediate.

-

Oxidation: It can be oxidized to form 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid, which are also important synthetic precursors.

-

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives and etherification with alkyl halides.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using standard halogenating agents to produce 4-(trifluoromethyl)benzyl halides.

Safety and Handling

4-(Trifluoromethyl)benzyl alcohol is considered hazardous and requires careful handling in a laboratory setting.[7]

Hazard Identification:

-

Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[7][12][13]

-

Respiratory Irritation: May cause respiratory irritation.[7][12][13]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][12][14] In case of inadequate ventilation, use a suitable respirator.[14]

-

Handling: Wash hands thoroughly after handling.[7][12] Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][12] Use only outdoors or in a well-ventilated area.[7][12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[9][14] Keep away from heat, sparks, and open flames.[7][12]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[7][12]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Skin Contact: Wash with plenty of soap and water.[7]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[12]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste. Disposal should be in accordance with federal, state, and local environmental regulations.

Conclusion

4-(Trifluoromethyl)benzyl alcohol is a cornerstone intermediate in modern organic synthesis, particularly for the development of new pharmaceuticals and agrochemicals. Its unique combination of a reactive alcohol functional group and the influential trifluoromethyl moiety provides chemists with a powerful tool for molecular design and synthesis. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 6. 4-(Trifluoromethyl)benzyl alcohol (349-95-1) for sale [vulcanchem.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]

- 9. fishersci.pt [fishersci.pt]

- 10. US6462242B1 - Process for preparing benzyl alcohols and their use - Google Patents [patents.google.com]

- 11. jelsciences.com [jelsciences.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

4-(Trifluoromethyl)benzyl alcohol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-(Trifluoromethyl)benzyl alcohol, a critical building block in modern organic synthesis and pharmaceutical development. This document will explore its core molecular attributes, synthesis, and applications, grounded in authoritative references and field-proven insights.

PART 1: Core Molecular Attributes and Properties

4-(Trifluoromethyl)benzyl alcohol is an aromatic primary alcohol distinguished by the presence of a trifluoromethyl (-CF3) group at the para-position of the benzyl ring.[1] This electron-withdrawing group significantly influences the molecule's chemical and physical properties, making it a valuable reagent in various synthetic transformations.[2]

Molecular Formula and Weight

The fundamental identity of any chemical compound begins with its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

| Property | Value |

| Molecular Formula | C8H7F3O[3][4][5][6] |

| Molecular Weight | 176.14 g/mol [3][5][6][7] |

| CAS Number | 349-95-1[3][4][5] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and reaction conditions.

| Property | Value | Source |

| Appearance | Colorless to light yellow liquid or low-melting solid | [3][8] |

| Melting Point | 18-20 °C | [1][3] |

| Boiling Point | 78-80 °C at 4 mmHg | [1][3][5] |

| Density | 1.286 g/mL at 25 °C | [3][5] |

| Refractive Index | n20/D 1.459 | [3][5] |

| Solubility | Soluble in water | [5][8][9] |

PART 2: Synthesis, Reactivity, and Applications

Synthesis

The most common and industrially scalable synthesis of 4-(Trifluoromethyl)benzyl alcohol involves the reduction of 4-(trifluoromethyl)benzaldehyde.[8] This transformation can be achieved using various reducing agents.

Workflow for the Synthesis of 4-(Trifluoromethyl)benzyl alcohol

Caption: General synthetic scheme for 4-(Trifluoromethyl)benzyl alcohol.

Experimental Protocol: Reduction using Sodium Borohydride

This protocol provides a reliable laboratory-scale synthesis.

-

Dissolution: Dissolve 4-(trifluoromethyl)benzaldehyde in a suitable alcoholic solvent, such as methanol or ethanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a dilute acid and extract the product with an organic solvent.

-

Purification: Purify the crude product by distillation or column chromatography.

Causality in Experimental Choices:

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent, which minimizes side reactions. More powerful reducing agents like lithium aluminum hydride could also be used but require stricter anhydrous conditions.[8]

-

Solvent: Alcohols are good solvents for both the starting material and the reducing agent, facilitating a homogeneous reaction.

Chemical Reactivity and Applications

The primary alcohol group in 4-(Trifluoromethyl)benzyl alcohol is a versatile functional handle that can undergo a variety of chemical transformations.[2]

Key Reactions:

-

Oxidation: Can be oxidized to form 4-(trifluoromethyl)benzaldehyde or 4-(trifluoromethyl)benzoic acid.

-

Esterification and Etherification: The hydroxyl group can react with carboxylic acids or alkyl halides to form esters and ethers, respectively.[1]

-

Conversion to Halides: The alcohol can be converted to the corresponding benzyl halide, a key intermediate for nucleophilic substitution reactions.[1][2]

Applications in Research and Development:

The unique properties imparted by the trifluoromethyl group make this compound a valuable building block in several areas:

-

Pharmaceuticals: The -CF3 group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[7][8] Consequently, 4-(Trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals, including antibacterial and anti-inflammatory drugs.[7][8]

-

Agrochemicals: It serves as an intermediate in the production of selective pesticides.[2][8]

-

Materials Science: Used in the formulation of advanced materials like coatings and polymers to improve durability and resistance.[2][3]

-

Spectroscopic and Kinetic Studies: It is used as a reference material in NMR spectroscopy and as a reagent in kinetic studies.[1][9]

References

- 1. 4-(Trifluoromethyl)benzyl alcohol (349-95-1) for sale [vulcanchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 5. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bloomtechz.com [bloomtechz.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

solubility and stability of 4-(trifluoromethyl)benzyl alcohol

An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)benzyl Alcohol

Introduction

4-(Trifluoromethyl)benzyl alcohol, a substituted aromatic alcohol with the chemical formula C₈H₇F₃O, is a pivotal intermediate in modern organic synthesis.[1][2] Its structure is characterized by a benzyl alcohol core functionalized with a trifluoromethyl (-CF₃) group at the para position of the benzene ring. This electron-withdrawing -CF₃ group imparts unique physicochemical properties that are highly sought after in the development of pharmaceuticals and agrochemicals.[3][4] Specifically, the trifluoromethyl moiety is known to enhance metabolic stability, improve lipophilicity, and modulate the biological activity of target molecules, making it a valuable building block for medicinal chemists and material scientists.[1][3]

A thorough understanding of the is a prerequisite for its effective application. These parameters govern critical aspects of process development, formulation design, storage, and handling. This guide provides a comprehensive technical overview of these properties, grounded in established scientific principles and supported by detailed experimental protocols for their evaluation.

Core Physicochemical Properties

4-(Trifluoromethyl)benzyl alcohol typically presents as a colorless to light yellow liquid or a low-melting solid, depending on purity and ambient temperature.[1][3] Its fundamental properties are summarized in the table below, providing a baseline for understanding its behavior in various chemical systems.

| Property | Value | References |

| CAS Number | 349-95-1 | [1][5][6] |

| Molecular Formula | C₈H₇F₃O | [1][2][5] |

| Molecular Weight | 176.14 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [1][3] |

| Melting Point | 18-25 °C | [1][5][7] |

| Boiling Point | 78-80 °C @ 4 mmHg | [1][5][7] |

| Density | ~1.286 g/mL @ 25 °C | [1][5][7] |

| Refractive Index (n20/D) | ~1.459 | [1][5] |

| pKa (Predicted) | 13.91 ± 0.10 | [5] |

Solubility Profile: A Duality of Polarity

The solubility of a compound is dictated by its intermolecular interactions with a given solvent, a principle often summarized as "like dissolves like".[8] 4-(Trifluoromethyl)benzyl alcohol possesses a dual chemical nature: the polar hydroxyl (-OH) group is capable of hydrogen bonding, promoting solubility in polar solvents, while the non-polar trifluoromethyl-substituted phenyl ring enhances its affinity for non-polar or lipophilic environments.[4]

Aqueous and Organic Solubility

-

Aqueous Solubility : Reports on its water solubility vary, with sources describing it as both "sparingly soluble" and "soluble".[3][5][6][7] This apparent contradiction can arise from different experimental conditions and qualitative versus quantitative definitions. As a practical matter, it exhibits some degree of water solubility, sufficient for certain aqueous-phase reactions, but it is not freely miscible. Given its high predicted pKa of ~13.9, its aqueous solubility is not expected to be significantly influenced by pH changes within typical experimental ranges (pH 1-10).[5]

-

Organic Solvent Solubility : The compound is readily soluble in common polar organic solvents such as ethanol and ether.[3] The presence of the trifluoromethyl group also enhances its solubility in a broader range of organic media compared to unsubstituted benzyl alcohol.[1]

Experimental Protocol: Qualitative Solubility Classification

This protocol provides a systematic approach to classify the compound based on its solubility in a series of common laboratory solvents. This classification yields valuable preliminary information about the compound's functional groups and molecular size.[9][10][11]

Methodology:

-

Water Solubility Test : To a test tube containing ~25 mg of 4-(trifluoromethyl)benzyl alcohol, add 0.75 mL of deionized water in small portions. After each addition, vortex the tube vigorously. Observe for complete dissolution.

-

pH Assessment (if water-soluble) : If the compound dissolves in water, test the resulting solution with litmus or pH paper to determine if it is acidic, basic, or neutral.[9]

-

Acid/Base Solubility Tests (if water-insoluble) : If the compound is insoluble in water, proceed with the following tests in separate test tubes, using fresh ~25 mg aliquots of the compound for each test.

-

5% NaOH Test : Add 0.75 mL of 5% aqueous sodium hydroxide. Vortex vigorously. Solubility indicates the presence of a moderately to strongly acidic functional group.

-

5% NaHCO₃ Test : Add 0.75 mL of 5% aqueous sodium bicarbonate. Vortex vigorously. Solubility or effervescence indicates a relatively strong acidic group, such as a carboxylic acid.

-

5% HCl Test : Add 0.75 mL of 5% aqueous hydrochloric acid. Vortex vigorously. Solubility indicates the presence of a basic functional group, most commonly an amine.[11]

-

Causality : This hierarchical testing scheme efficiently narrows down the nature of the compound. Solubility in aqueous acid or base is a chemical reaction; the compound is ionized to form a water-soluble salt.[10] For 4-(trifluoromethyl)benzyl alcohol, it is expected to be largely insoluble in all aqueous media except for potentially slight solubility in water, classifying it as a neutral polar compound.

Caption: Workflow for qualitative solubility classification.

Experimental Protocol: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility. It relies on achieving equilibrium between the solute in its solid state and a saturated solution.[12]

Methodology:

-

Preparation : Add an excess amount of 4-(trifluoromethyl)benzyl alcohol to a known volume of the desired solvent (e.g., buffered water at a specific pH) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is reached and maintained.

-

Equilibration : Agitate the vial at a constant, controlled temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Phase Separation : Cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the vial to ensure clear separation of the solid and liquid phases.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant (the saturated solution).

-

Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.

-

Quantification : Dilute the filtered sample with a suitable solvent and analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : The solubility is reported as the determined concentration of the saturated solution (e.g., in mg/mL or mol/L).

Causality : This method is considered trustworthy because it directly measures the endpoint of the dissolution process. Using a constant temperature is critical as solubility is temperature-dependent.[8] Phase separation and filtration are self-validating steps to ensure that only the dissolved analyte is quantified, preventing artificially high results from suspended solids.

Stability Profile and Degradation Pathways

The stability of 4-(trifluoromethyl)benzyl alcohol is a critical parameter for defining its shelf-life and ensuring its purity in synthetic applications. Like other benzyl alcohols, its primary degradation pathway involves oxidation.[13][14]

Key Degradation Pathway: Oxidation

Exposure to atmospheric oxygen, especially when catalyzed by light, heat, or trace metals, can lead to the oxidation of the benzylic alcohol.[13] The reaction proceeds in two steps: the alcohol is first oxidized to the corresponding aldehyde, which can then be further oxidized to the carboxylic acid.

Pathway : 4-(Trifluoromethyl)benzyl alcohol → 4-(Trifluoromethyl)benzaldehyde → 4-(Trifluoromethyl)benzoic acid

This transformation is a common metabolic pathway in biological systems and can also occur during storage or under specific reaction conditions.[15][16] A photocatalytic oxidation on a TiO₂ surface has also been reported.[5]

Caption: Primary oxidative degradation pathway.

Recommended Storage and Handling

To mitigate degradation, the following storage conditions are recommended:

-

Temperature : Store in a cool place, with some suppliers recommending refrigerated conditions (2-8 °C).[1][3][17]

-

Atmosphere : Keep the container tightly closed to prevent exposure to air and moisture.[6] For long-term storage, flushing the container with an inert gas like nitrogen or argon is advisable to prevent oxidation.[13]

-

Light : Protect from direct sunlight by using amber or opaque containers.[3][13]

-

Chemical Incompatibility : Keep away from strong oxidizing agents, reducing agents, acid chlorides, and acid anhydrides.[6]

Experimental Protocol: Forced Degradation Study (Stability-Indicating Assay)

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method. Such a method can accurately quantify the parent compound in the presence of its degradants.[14]

Methodology:

-

Preparation of Stock Solution : Prepare a stock solution of 4-(trifluoromethyl)benzyl alcohol in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress Conditions : Aliquot the stock solution into separate vials and subject them to the following stress conditions:

-

Acidic Hydrolysis : Add 1N HCl and heat at 60-80 °C for several hours.

-

Basic Hydrolysis : Add 1N NaOH and heat at 60-80 °C for several hours.

-

Oxidative Degradation : Add 3-6% hydrogen peroxide (H₂O₂) and keep at room temperature for several hours.[18]

-

Thermal Degradation : Heat a solution at 60-80 °C for several days. Also, heat the solid compound in a dry oven.

-

Photolytic Degradation : Expose a solution to direct UV light (e.g., 254 nm) or sunlight for an extended period.

-

-

Time-Point Sampling : Withdraw samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation : Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration for the analytical method.

-

HPLC Analysis : Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating RP-HPLC method. A typical starting point would be:

-

Column : C18, e.g., 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase : A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[14][19]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at a suitable wavelength (e.g., 254 nm).[19]

-

Column Temperature : 30 °C.

-

-

Data Analysis : Compare the chromatograms of the stressed samples to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent peak.

Caption: Workflow for a forced degradation study.

Conclusion

4-(Trifluoromethyl)benzyl alcohol is a compound of significant industrial and research importance, largely due to the advantageous properties conferred by its trifluoromethyl group. Its solubility is characterized by a balance between the polarity of the alcohol functional group and the lipophilicity of the fluorinated aromatic ring, rendering it soluble in many organic solvents but only sparingly so in water. The primary stability concern is its susceptibility to oxidation, which converts it first to 4-(trifluoromethyl)benzaldehyde and subsequently to 4-(trifluoromethyl)benzoic acid. This degradation can be effectively minimized by proper storage in a cool, dark environment under an inert atmosphere. The experimental protocols outlined in this guide provide robust, self-validating frameworks for the quantitative and qualitative assessment of these critical properties, enabling researchers and drug development professionals to confidently utilize this versatile chemical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. 4-(Trifluoromethyl)benzyl alcohol | 349-95-1 [chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzyl alcohol, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 7. 4-(Trifluoromethyl)benzyl alcohol [hqpharmtech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. jpionline.org [jpionline.org]

spectroscopic data for 4-(trifluoromethyl)benzyl alcohol (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Trifluoromethyl)benzyl Alcohol

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the core spectroscopic data for 4-(trifluoromethyl)benzyl alcohol (CAS No. 349-95-1), a key intermediate in pharmaceutical and materials science. As researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral features, grounded in established scientific principles.

Molecular Structure and Its Spectroscopic Implications

4-(Trifluoromethyl)benzyl alcohol possesses a unique combination of functional groups that give rise to a distinct and interpretable spectroscopic profile. The molecule consists of a benzene ring substituted at the para-position with a trifluoromethyl (-CF₃) group and a hydroxymethyl (-CH₂OH) group.

-

The Aromatic System: A 1,4-disubstituted (para) benzene ring, which will exhibit a characteristic pattern in NMR spectroscopy due to the symmetry of the proton environments.

-

The Benzylic Alcohol: The -CH₂OH group provides signature signals in ¹H NMR, ¹³C NMR (the benzylic carbon), and a prominent broad absorption in IR spectroscopy. Its fragmentation in mass spectrometry is also highly characteristic.

-

The Trifluoromethyl Group: This potent electron-withdrawing group significantly influences the electronic environment of the aromatic ring, deshielding the aromatic protons and carbons. Furthermore, the fluorine atoms introduce unique carbon-fluorine (C-F) couplings in the ¹³C NMR spectrum and intense absorption bands in the IR spectrum.

Below is a diagram illustrating the molecular structure and atom numbering used for spectral assignments.

Caption: Molecular structure of 4-(trifluoromethyl)benzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 4-(trifluoromethyl)benzyl alcohol, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial.

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard due to its good solubilizing power and well-defined residual solvent peak. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Record spectra on a 400 MHz or 500 MHz NMR spectrometer.[1][2] Higher field strengths provide better signal dispersion, which is critical for resolving complex coupling patterns.

-

¹H NMR Acquisition: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon (except for carbons coupled to fluorine). A larger number of scans is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum is characterized by three main regions: the aromatic region, the benzylic proton region, and the hydroxyl proton. The strong electron-withdrawing effect of the -CF₃ group deshields the aromatic protons, shifting them downfield.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~7.62 | Doublet (d) | ~8.1 | 2H | Aromatic H (H-2, H-6) |

| ~7.47 | Doublet (d) | ~8.0 | 2H | Aromatic H (H-3, H-5) |

| ~4.77 | Singlet (s) | - | 2H | Benzylic (-CH₂OH) |

| ~1.92 | Singlet (s, broad) | - | 1H | Hydroxyl (-OH) |

Data sourced from The Royal Society of Chemistry and supporting information from a study by Tamang et al.[1][2]

Expertise & Causality:

-

The aromatic region displays a classic AA'BB' system, which simplifies to two doublets. The protons ortho to the -CF₃ group (H-3, H-5) are expected to be slightly upfield compared to those ortho to the -CH₂OH group (H-2, H-6), but the literature assignment places the H-2, H-6 protons further downfield at 7.62 ppm.[1][2] This is due to the combined electronic effects and the specific solvent environment.

-

The benzylic protons (-CH₂) appear as a sharp singlet at ~4.77 ppm because they have no adjacent protons to couple with.

-

The hydroxyl proton appears as a broad singlet. Its chemical shift is variable and depends on concentration, temperature, and solvent due to hydrogen bonding.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and critical information about their electronic environment. The C-F coupling is a key diagnostic feature.

| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constant (J) Hz | Assignment | | :--- | :--- | :--- | :--- | :--- | | ~144.9 | Singlet (s) | - | C-1 (ipso-C attached to CH₂OH) | | ~129.9 | Quartet (q) | ~32.8 | C-4 (ipso-C attached to CF₃) | | ~127.0 | Singlet (s) | - | C-2, C-6 | | ~125.6 | Quartet (q) | ~4.0 | C-3, C-5 | | ~124.0 (approx.) | Quartet (q) | ~272 | C-8 (-CF₃) | | ~64.6 | Singlet (s) | - | C-7 (-CH₂OH) |

Data sourced from The Royal Society of Chemistry and supporting information from a study by Tamang et al.[1][2]

Expertise & Causality:

-

C-F Coupling: The most telling feature is the presence of quartets. The carbon of the trifluoromethyl group (C-8) appears as a quartet due to one-bond coupling (¹J_CF) with the three fluorine atoms. The ipso-carbon to which it is attached (C-4) also appears as a quartet due to two-bond coupling (²J_CF). The carbons ortho to the -CF₃ group (C-3, C-5) show a smaller quartet splitting due to three-bond coupling (³J_CF).

-

Chemical Shifts: The benzylic carbon (C-7) appears at ~64.6 ppm, a typical value for a primary alcohol. The aromatic carbons are found in the expected 125-145 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Sample Application: Place a single drop of the neat liquid sample of 4-(trifluoromethyl)benzyl alcohol directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. Perform a background scan of the clean ATR crystal before running the sample.

Caption: A generalized workflow for spectroscopic characterization.

IR Spectral Data Interpretation

The IR spectrum of 4-(trifluoromethyl)benzyl alcohol is dominated by absorptions from the hydroxyl, aromatic, and trifluoromethyl groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3600-3200 | Strong, Broad | O-H stretch | Alcohol (-OH) |

| 3100-3000 | Medium | C-H stretch | Aromatic C-H |

| 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |

| ~1620, 1500-1430 | Medium-Weak | C=C stretch | Aromatic Ring |

| 1350-1000 | Very Strong | C-F stretches | Trifluoromethyl (-CF₃) |

| ~1060 | Strong | C-O stretch | Primary Alcohol |

Characteristic absorption ranges sourced from standard IR spectroscopy principles and data from the NIST Chemistry WebBook.[3][4]

Expertise & Causality:

-

The broadness of the O-H stretching band is a direct result of intermolecular hydrogen bonding in the neat liquid sample.

-

The most intense and complex region of the spectrum is between 1350-1000 cm⁻¹. This area contains the exceptionally strong and characteristic symmetric and asymmetric C-F stretching vibrations of the -CF₃ group, which are often diagnostic for its presence.[3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and its fragmentation patterns, which act as a molecular fingerprint.

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or GC inlet, where it is vaporized.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Detection: The positive ions are accelerated, separated by their mass-to-charge ratio (m/z), and detected.

MS Fragmentation Analysis

The mass spectrum provides clear evidence of the molecular weight and characteristic fragmentation pathways. The molecular weight of C₈H₇F₃O is 176.14 g/mol .[3]

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Identity | Notes |

| 176 | ~84 | [C₈H₇F₃O]⁺• | Molecular Ion (M⁺•) |

| 175 | ~18 | [M-H]⁺ | Loss of a hydrogen radical |

| 157 | ~18 | [M-H-H₂O]⁺• | Loss of H followed by dehydration |

| 145 | ~20 | [M-OCH₃]⁺ or [C₇H₄F₃]⁺ | Complex rearrangement/loss |

| 127 | ~84 | [C₇H₄F₂]⁺• | Loss of H and HF from M⁺• |

| 107 | 100 | [C₇H₆O]⁺• | Loss of •CF₃ radical (Base Peak) |

| 79 | ~54 | [C₆H₇O]⁺ | Likely tropylium-like structure |

| 77 | ~25 | [C₆H₅]⁺ | Phenyl cation |

Data sourced from ChemicalBook and the NIST Chemistry WebBook.[3][5]

Expertise & Causality:

-

Molecular Ion: A strong molecular ion peak at m/z 176 is observed, confirming the molecular weight.[5]

-

Base Peak: The base peak (most intense peak) at m/z 107 corresponds to the loss of a trifluoromethyl radical (•CF₃, mass 69). This is a highly favorable fragmentation pathway as it results in a stable benzylic cation.[6][7]

-

Benzylic Alcohol Fragmentation: Like other benzyl alcohols, fragmentation involving the alcohol moiety is common. The peak at m/z 79 is significant and characteristic of benzyl alcohols, often attributed to the formation of a hydroxytropylium ion after rearrangement.[8] The loss of water (H₂O, mass 18) from the molecular ion, while common for many alcohols, is less prominent here than other pathways but can be seen in the fragment at m/z 157 (loss of H and H₂O).[9]

Conclusion

The collective spectroscopic data provides an unambiguous structural confirmation of 4-(trifluoromethyl)benzyl alcohol. ¹H and ¹³C NMR define the carbon-hydrogen framework and the influence of the fluorine atoms. IR spectroscopy confirms the presence of the key hydroxyl and trifluoromethyl functional groups, while mass spectrometry establishes the molecular weight and reveals logical, predictable fragmentation patterns. This comprehensive guide serves as an authoritative reference for scientists, ensuring the confident identification and application of this important chemical building block.

References

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 4-(Trifluoromethyl)benzyl alcohol [webbook.nist.gov]

- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 5. 4-(Trifluoromethyl)benzyl alcohol(349-95-1) 1H NMR [m.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. m.youtube.com [m.youtube.com]

A Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Benzyl Ring

Abstract

The trifluoromethyl (CF3) group is a cornerstone substituent in modern medicinal chemistry and materials science. Its incorporation into a benzyl ring profoundly alters the molecule's physicochemical properties, including acidity, lipophilicity, metabolic stability, and reactivity. This guide provides an in-depth analysis of the fundamental electronic effects—primarily the potent inductive electron withdrawal—that underpin these changes. We will quantify these effects using Hammett parameters, explore their consequences on aromatic substitution patterns and benzylic reactivity, and discuss their strategic application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of how to leverage the unique properties of the trifluoromethyl group.

Introduction: The Rise of a Privileged Moiety

Over the past several decades, the strategic incorporation of fluorine and fluorinated groups has become a routine yet powerful tactic in molecular design.[1] Among these, the trifluoromethyl (CF3) group stands out for its unique combination of steric and electronic properties. When appended to a benzyl ring, the CF3 group acts as a potent modulator of the ring's electron density and, by extension, the properties of the entire molecule. Its effects are so pronounced and valuable that it is now considered a "privileged" moiety in drug discovery, capable of enhancing metabolic stability, modulating bioavailability, and improving target binding affinity.[1][2][3][4] This guide will deconstruct the electronic origins of the CF3 group's influence and provide a framework for its rational application.

Fundamental Electronic Properties of the Trifluoromethyl Group

The trifluoromethyl group's dramatic influence on the benzyl ring stems almost entirely from a single, powerful phenomenon: the inductive effect (-I) .

The Dominant Inductive Effect (-I)

Fluorine is the most electronegative element. The CF3 group features three fluorine atoms bonded to a single carbon, creating an intense, localized pull of electron density. Each C-F bond is highly polarized toward the fluorine atom, which in turn makes the central carbon atom extremely electron-deficient. This carbon atom then exerts a strong electron-withdrawing inductive effect on the benzyl ring to which it is attached.[5][6][7] This effect propagates through the sigma (σ) bonds, reducing electron density across the entire aromatic system.[8]

Resonance and Hyperconjugation: A Minor Role

Unlike groups such as nitro (-NO2) or cyano (-CN), the CF3 group does not participate in classical resonance delocalization with the aromatic π-system. While some theories propose the existence of "negative hyperconjugation" or "no-bond resonance," where electron density from the phenyl ring could delocalize into the C-F antibonding orbitals, the consensus is that this contribution is minimal compared to the overwhelming inductive effect.[9] For all practical purposes in synthetic and medicinal chemistry, the CF3 group should be considered a purely and powerfully inductive electron-withdrawing group.[7][10]

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 4. researchgate.net [researchgate.net]

- 5. homework.study.com [homework.study.com]

- 6. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. reddit.com [reddit.com]

- 9. Error | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Navigating the Unknown: A Technical Guide to the Safety and Hazards of 4-(Trifluoromethyl)benzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, 4-(trifluoromethyl)benzyl alcohol stands out as a valuable building block.[1] The presence of the trifluoromethyl group can significantly enhance the biological activity of target molecules, making it a key intermediate in the synthesis of novel compounds.[1] However, as with any reactive chemical, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the known safety information for 4-(trifluoromethyl)benzyl alcohol, addresses the existing data gaps, and offers practical, field-proven insights for its safe handling, storage, and disposal.

Physicochemical Properties and Identification

A clear understanding of the physical and chemical properties of a substance is the foundation of a robust safety protocol.

| Property | Value | Reference |

| Chemical Name | 4-(Trifluoromethyl)benzyl alcohol | [2][3] |

| CAS Number | 349-95-1 | [2][3][4] |

| Molecular Formula | C₈H₇F₃O | [3][4] |

| Molecular Weight | 176.14 g/mol | [5] |

| Appearance | White solid to light brown liquid | |

| Melting Point | 18 - 20 °C / 64.4 - 68 °F | [4] |

| Boiling Point | 78 - 80 °C / 172.4 - 176 °F @ 4 mmHg | [4] |

| Flash Point | 100 °C / 212 °F | [6][2] |

| Solubility | Soluble in water | [7] |

GHS Hazard Classification and Toxicological Profile

4-(Trifluoromethyl)benzyl alcohol is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards identified are irritation to the skin, eyes, and respiratory system.[2][3]

Caption: GHS Hazard Classification for 4-(Trifluoromethyl)benzyl alcohol.

Toxicological Data: Acknowledging the Gaps

A critical aspect of the safety profile of 4-(trifluoromethyl)benzyl alcohol is the limited availability of comprehensive toxicological data. Many safety data sheets explicitly state that the toxicological properties of this substance have not been fully investigated.[6]

-

Acute Toxicity: No specific LD50 (oral, dermal) or LC50 (inhalation) values are available for 4-(trifluoromethyl)benzyl alcohol.[6] Ingestion may cause irritation of the digestive tract.[6]

-

Skin Corrosion/Irritation: Classified as a skin irritant (Category 2).[2][3] Causes skin irritation upon contact.[6][2]

-

Serious Eye Damage/Irritation: Classified as causing serious eye irritation (Category 2).[2][3]

-

Respiratory or Skin Sensitization: Data is not available.

-

Germ Cell Mutagenicity: No data is available to determine if this chemical is mutagenic.[6]

-

Carcinogenicity: This substance is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[6] However, specific carcinogenicity studies have not been conducted.

-

Reproductive Toxicity: No data is available to assess its effects on reproduction.[6]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation (Category 3).[2][3]

-

Specific Target Organ Toxicity (Repeated Exposure): Data is not available.

-

Aspiration Hazard: Data is not available.

Given the lack of comprehensive toxicological data, a precautionary approach is essential. The absence of evidence is not evidence of absence of harm. Researchers should handle this compound as potentially hazardous beyond its known irritant properties.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable when working with 4-(trifluoromethyl)benzyl alcohol. The following guidelines are based on established best practices for handling irritant and potentially toxic chemicals.

Engineering Controls

-

Ventilation: Work with 4-(trifluoromethyl)benzyl alcohol should be conducted in a well-ventilated area.[3] A certified chemical fume hood is strongly recommended to minimize inhalation exposure.

-

Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible and functional eyewash stations and safety showers.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure.

Caption: Recommended Personal Protective Equipment for handling 4-(trifluoromethyl)benzyl alcohol.

-

Eye Protection: Wear chemical splash goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin exposure.[2] Nitrile rubber gloves are a suitable option.

-

Body Protection: A chemical apron or a lab coat should be worn to protect against splashes.[6]

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][2]

Storage, Stability, and Incompatibility

Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.

-

Storage Conditions: Store in a cool, dry, and well-ventilated place away from sources of ignition.[6] Keep the container tightly closed.[6][3]

-

Stability: The chemical is stable under normal conditions.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acid anhydrides, acid chlorides, and reducing agents.[2][4][7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[6][2] Get medical advice if skin irritation persists.[2]

-

Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2][3] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Call a poison center or doctor if you feel unwell.[2][3]

-

Ingestion: Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.[6]

Spill and Leak Procedures

-

Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment as outlined in the PPE section.[6] Avoid breathing dust, vapor, mist, or gas.[6]

-

Containment and Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] For liquid spills, absorb with an inert material and place in a chemical waste container.[2]

Fire and Explosion Hazards

-

Flammability: The substance will burn if involved in a fire.[6] It has a flash point of 100 °C (212 °F).[6][2]

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[6][3]

-

Hazardous Combustion Products: Thermal decomposition can produce carbon monoxide, carbon dioxide, and hydrogen fluoride gas.[6][2]

-

Firefighting Precautions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Disposal Considerations

Dispose of waste in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

Conclusion: A Call for Caution and Continued Investigation

4-(Trifluoromethyl)benzyl alcohol is a valuable tool in the arsenal of researchers and drug development professionals. However, its utility must be balanced with a healthy respect for its known and potential hazards. The current body of knowledge clearly identifies it as a skin, eye, and respiratory irritant. The significant gaps in the toxicological data for other endpoints necessitate a conservative and cautious approach to its handling. By adhering to the rigorous safety protocols outlined in this guide, and by fostering a culture of safety awareness, the scientific community can continue to leverage the potential of this compound while ensuring the protection of its most valuable asset: its researchers. Further investigation into the comprehensive toxicological profile of 4-(trifluoromethyl)benzyl alcohol is strongly encouraged to fill the existing knowledge gaps and further refine safe handling practices.

References

- 1. chemimpex.com [chemimpex.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. 4-(Trifluoromethyl)benzenemethanol | C8H7F3O | CID 67684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. staging.keyorganics.net [staging.keyorganics.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Note & Protocols: A Comprehensive Guide to the Synthesis of 4-(Trifluoromethyl)benzyl Alcohol from Benzoic Acid Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Overview: Navigating the Synthesis

The incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This moiety can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, making it a privileged feature in many pharmaceuticals and agrochemicals. 4-(Trifluoromethyl)benzyl alcohol is a critical building block, providing a reactive handle for introducing the 4-(trifluoromethyl)phenyl motif into more complex structures.

A direct, one-step synthesis of 4-(trifluoromethyl)benzyl alcohol from benzoic acid presents significant regiochemical and reactivity challenges. The carboxylic acid group is a deactivating, meta-director for electrophilic aromatic substitution, making the introduction of a group at the para position difficult. Therefore, a successful synthesis relies on a multi-step strategy centered around a key intermediate: 4-(trifluoromethyl)benzoic acid .

This guide details two robust, field-proven synthetic pathways to generate this key intermediate from readily available starting materials conceptually derived from the benzoic acid scaffold. The final, crucial step—the selective reduction of the carboxylic acid to the primary alcohol—is then presented with two distinct, high-yield protocols.

Application Notes and Protocols for the Reduction of 4-(Trifluoromethyl)benzene Derivatives to Benzyl Alcohol

Introduction: The Significance of Trifluoromethylated Benzyl Alcohols

The 4-(trifluoromethyl)phenyl methanol moiety is a crucial structural motif in medicinal chemistry and materials science.[1] The trifluoromethyl group, a bioisostere for various functional groups, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] Consequently, the efficient and selective synthesis of [4-(trifluoromethyl)phenyl]methanol and its derivatives is of paramount importance for researchers in drug discovery and development. This application note provides a comprehensive guide to the reduction of 4-(trifluoromethyl)benzoic acid and its derivatives, offering detailed protocols, mechanistic insights, and safety considerations for this critical transformation.

Theoretical Background: Navigating the Reduction Landscape

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the electron-withdrawing trifluoromethyl group on the aromatic ring can influence the reactivity of the carboxyl group. Several robust methods are available for this reduction, each with its own advantages and considerations regarding reactivity, selectivity, and safety. The most common and effective reagents for this purpose are strong hydride donors such as Lithium Aluminum Hydride (LiAlH₄) and Diborane (B₂H₆).[3][4] While catalytic hydrogenation presents a greener alternative, achieving chemoselectivity for the carboxylic acid reduction without affecting the aromatic ring or the trifluoromethyl group can be challenging and often requires specific catalyst systems.[5][6]

Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids directly under standard conditions.[7]

Comparative Overview of Reduction Methods

| Reducing Agent | Substrate | Advantages | Disadvantages | Key Considerations |

| Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid, Ester, Acid Chloride | High reactivity, excellent yields | Reacts violently with water and protic solvents, not chemoselective for other reducible groups | Requires strictly anhydrous conditions and a carefully controlled workup procedure.[3][8] |

| Diborane (B₂H₆) or Borane Complexes (e.g., BH₃·THF) | Carboxylic Acid | High chemoselectivity for carboxylic acids over many other functional groups (e.g., esters, nitro groups)[4] | Pyrophoric gas (diborane), moisture-sensitive | Typically used as a solution in THF for easier handling. |

| Catalytic Hydrogenation | Carboxylic Acid | "Green" process, avoids stoichiometric metal hydride waste | Requires high pressure and/or temperature, catalyst selection is crucial for chemoselectivity[5][6] | Potential for aromatic ring reduction or defluorination with certain catalysts. |

Detailed Protocols

Protocol 1: Reduction of 4-(Trifluoromethyl)benzoic Acid using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reduction of 4-(trifluoromethyl)benzoic acid to [4-(trifluoromethyl)phenyl]methanol using the powerful reducing agent, lithium aluminum hydride.

Diagram of the Experimental Workflow:

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. benchchem.com [benchchem.com]

- 7. ch.ic.ac.uk [ch.ic.ac.uk]

- 8. pubs.acs.org [pubs.acs.org]

The Strategic deployment of 4-(Trifluoromethyl)benzyl Alcohol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine-containing moieties has become a cornerstone for enhancing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among these, the trifluoromethyl (CF₃) group is of paramount importance. Its unique electronic properties and steric profile can significantly improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] 4-(Trifluoromethyl)benzyl alcohol, a versatile and readily available building block, serves as a critical entry point for introducing the valuable 4-(trifluoromethyl)benzyl motif into complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides an in-depth exploration of the applications of 4-(trifluoromethyl)benzyl alcohol in pharmaceutical synthesis, complete with detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Strategic Advantages

The utility of 4-(trifluoromethyl)benzyl alcohol in pharmaceutical synthesis is underpinned by its distinct physicochemical properties, which are largely dictated by the strongly electron-withdrawing nature of the trifluoromethyl group.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₇F₃O | Provides a foundation for calculating stoichiometry. |

| Molecular Weight | 176.14 g/mol | Essential for accurate measurement of reagents. |

| Appearance | Colorless to light yellow liquid | Visual cue for purity and handling. |

| Boiling Point | 78-80 °C at 4 mmHg | Useful for purification by distillation under reduced pressure.[4] |

| Melting Point | 18-20 °C | Relevant for storage and handling conditions.[5] |

| Density | 1.286 g/mL at 25 °C | Important for volume-to-mass conversions.[4] |

The trifluoromethyl group imparts several key advantages to molecules in a medicinal chemistry context:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation by enzymes such as cytochrome P450. This can lead to a longer in vivo half-life of a drug.[2][3]

-

Increased Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a drug's ability to cross biological membranes, including the blood-brain barrier, leading to improved absorption and distribution.[1][2]

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the CF₃ substituent can significantly alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[6]

-

Bioisosteric Replacement: The trifluoromethyl group can act as a bioisostere for other groups like a methyl or chloro group, allowing for fine-tuning of a molecule's steric and electronic properties to optimize its biological activity.[6]

Core Applications in Pharmaceutical Synthesis

4-(Trifluoromethyl)benzyl alcohol is a versatile reagent that can be employed in a multitude of synthetic transformations. Its primary applications in pharmaceutical synthesis can be categorized into three main areas: as a key building block in derivatization reactions, as a precursor for other functional groups, and as a component of protecting group strategies.

Section 1: 4-(Trifluoromethyl)benzyl Alcohol as a Versatile Building Block

The hydroxyl group of 4-(trifluoromethyl)benzyl alcohol serves as a handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecules.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the formation of ethers. In this reaction, the alkoxide generated from 4-(trifluoromethyl)benzyl alcohol acts as a nucleophile, displacing a halide from an alkyl or aryl halide.

Rationale: This method is particularly useful for attaching the 4-(trifluoromethyl)benzyl moiety to a diverse range of substrates, including other alcohols, phenols, and complex molecular scaffolds containing a suitable leaving group. The resulting ethers are common structural motifs in many pharmaceutical compounds.

Caption: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)benzyl Phenyl Ether

-

Materials:

-

4-(Trifluoromethyl)benzyl alcohol (1.0 equiv)

-

Phenol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

4-(Trifluoromethyl)benzyl bromide (used if starting from phenol)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add phenol (1.0 equiv) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.2 equiv) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of 4-(trifluoromethyl)benzyl bromide (1.1 equiv) in anhydrous THF dropwise to the reaction mixture.

-

Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Esterification via Fischer Esterification

Fischer esterification is a classic method for forming esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.

Rationale: This reaction allows for the incorporation of the 4-(trifluoromethyl)benzyl group as an ester, a common functional group in prodrugs and other pharmaceutical agents. The ester linkage can be designed to be stable or to be cleaved in vivo to release the active form of a drug.

Detailed Protocol: Synthesis of 4-(Trifluoromethyl)benzyl Acetate

-

Materials:

-

4-(Trifluoromethyl)benzyl alcohol (1.0 equiv)

-

Acetic acid (excess, can be used as solvent)

-

Concentrated sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask, combine 4-(trifluoromethyl)benzyl alcohol (1.0 equiv) and excess acetic acid.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.[7]

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Carefully wash the combined organic layers with saturated aqueous NaHCO₃ until the effervescence ceases, to neutralize the excess acetic acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude ester.

-

Purify by distillation or flash column chromatography if necessary.

-

Section 2: Transformation of the Hydroxyl Group

The alcohol functionality of 4-(trifluoromethyl)benzyl alcohol can be readily transformed into other key functional groups, such as aldehydes and halides, which are themselves valuable intermediates in pharmaceutical synthesis.

Oxidation to 4-(Trifluoromethyl)benzaldehyde

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. 4-(Trifluoromethyl)benzaldehyde is a key intermediate for the synthesis of various pharmaceuticals.

Rationale: The Swern oxidation is a mild and efficient method for this transformation, avoiding the use of heavy metal oxidants and proceeding at low temperatures, which is beneficial for sensitive substrates.

Caption: Swern Oxidation of 4-(trifluoromethyl)benzyl alcohol.

Detailed Protocol: Swern Oxidation of 4-(Trifluoromethyl)benzyl Alcohol

-

Materials:

-

Oxalyl chloride (1.5 equiv)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous dimethyl sulfoxide (DMSO, 2.2 equiv)

-

4-(Trifluoromethyl)benzyl alcohol (1.0 equiv)

-

Triethylamine (Et₃N, 5.0 equiv)

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride (1.5 equiv) to the cold DCM.

-

In a separate flask, prepare a solution of anhydrous DMSO (2.2 equiv) in anhydrous DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 15 minutes.[8]

-

Prepare a solution of 4-(trifluoromethyl)benzyl alcohol (1.0 equiv) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equiv) dropwise, and stir the reaction mixture for another 30 minutes at -78 °C.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting aldehyde by flash column chromatography.

-

Section 3: The 4-(Trifluoromethyl)benzyl (TMBn) Group in Protection Strategies

Protecting groups are essential tools in multi-step organic synthesis to mask the reactivity of a functional group while transformations are carried out elsewhere in the molecule. The 4-(trifluoromethyl)benzyl group can be used as a protecting group for alcohols.

Rationale: The TMBn group offers an alternative to the standard benzyl (Bn) protecting group. Its electron-withdrawing nature can alter its stability towards certain reagents, potentially allowing for orthogonal deprotection strategies in complex syntheses.

Introduction of the TMBn Protecting Group

The TMBn group is typically introduced under Williamson ether synthesis conditions, using 4-(trifluoromethyl)benzyl bromide as the electrophile.

Detailed Protocol: TMBn Protection of a Primary Alcohol

-

Materials:

-

Primary alcohol (1.0 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

-

Anhydrous Dimethylformamide (DMF) or THF

-

4-(Trifluoromethyl)benzyl bromide (1.1 equiv)

-

-

Procedure:

-

Dissolve the primary alcohol (1.0 equiv) in anhydrous DMF or THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add NaH (1.2 equiv) portion-wise and stir the mixture for 30 minutes at 0 °C.

-

Add 4-(trifluoromethyl)benzyl bromide (1.1 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully quench the reaction with water at 0 °C.

-

Extract the product with ethyl acetate or diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by flash column chromatography.

-

Cleavage of the TMBn Protecting Group

The TMBn group can be cleaved under conditions similar to those used for standard benzyl ethers, most commonly through catalytic hydrogenolysis.

Rationale: Hydrogenolysis is a mild and efficient method for deprotection, often proceeding with high yield and clean conversion. The choice of catalyst and reaction conditions can be tuned to be compatible with other functional groups in the molecule.

Detailed Protocol: Hydrogenolytic Cleavage of a TMBn Ether

-

Materials:

-

TMBn-protected alcohol (1.0 equiv)

-

Palladium on carbon (Pd/C, 10 wt. %, catalytic amount)

-

Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the TMBn-protected alcohol in MeOH or EtOAc in a flask suitable for hydrogenation.

-

Carefully add the Pd/C catalyst.

-